molecular formula C7H10F2O2 B13009015 3,3-Bis(fluoromethyl)cyclobutane-1-carboxylic acid

3,3-Bis(fluoromethyl)cyclobutane-1-carboxylic acid

Cat. No.: B13009015
M. Wt: 164.15 g/mol
InChI Key: UAAPFVFKFMMFJT-UHFFFAOYSA-N
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Description

3,3-Bis(fluoromethyl)cyclobutane-1-carboxylic acid is a fluorinated cyclobutane derivative characterized by two fluoromethyl (-CH2F) groups at the 3-position of the cyclobutane ring and a carboxylic acid (-COOH) group at the 1-position. The cyclobutane ring imposes significant steric constraints, making this compound a valuable building block in medicinal chemistry and materials science. Fluorination enhances lipophilicity and metabolic stability, which are critical for drug design.

Properties

Molecular Formula

C7H10F2O2

Molecular Weight

164.15 g/mol

IUPAC Name

3,3-bis(fluoromethyl)cyclobutane-1-carboxylic acid

InChI

InChI=1S/C7H10F2O2/c8-3-7(4-9)1-5(2-7)6(10)11/h5H,1-4H2,(H,10,11)

InChI Key

UAAPFVFKFMMFJT-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1(CF)CF)C(=O)O

Origin of Product

United States

Preparation Methods

Synthesis via Fluoromethylation of 4-Oxocyclobutane Precursors

This method is adapted from scalable syntheses reported for related trifluoromethyl-substituted cyclobutane carboxylic acids, which can be extended to bis(fluoromethyl) analogs.

  • Starting materials : Readily available 4-oxocyclobutane derivatives.
  • Key step : Treatment of cyclobutanones with trimethylsilyl trifluoromethanesulfonate (TMSCF3) and a fluoride source to convert the ketone to a fluoromethyl carbinol intermediate.
  • Deoxygenation : The bis-carboxylate intermediate is treated with tributyltin hydride (Bu3SnH) to remove oxygen functionalities.
  • Decarboxylation : Subsequent thermal or catalytic decarboxylation yields the target 3,3-bis(fluoromethyl)cyclobutane-1-carboxylic acid.
  • Alternative pathway : In monocarboxylate systems, triflate elimination followed by catalytic hydrogenation affords the cis-isomer of the product.

Reaction Scheme Summary:

Step Reagents/Conditions Outcome
Cyclobutanone → CF2H carbinol TMSCF3 + fluoride source Introduction of fluoromethyl groups
Deoxygenation Bu3SnH Removal of oxygen functionalities
Decarboxylation Heat or catalyst Formation of this compound
Triflate elimination + hydrogenation Base + Pd/C catalyst, H2 cis-isomer formation

This method has been demonstrated to be scalable and efficient, with overall yields ranging from 23% to 40%, suitable for industrial applications.

Industrial Preparation via Addition-Hydrolysis-Hydrogenation Sequence

A patented industrial process focuses on cost-effective and scalable synthesis using inexpensive raw materials:

  • Raw materials : Methyl acrylate and 1,1-dichloro-2,2-difluoroethylene.
  • Step 1: Addition reaction
    • Solvent-free conditions at approximately 150 °C.
    • Formation of chloro-3,3-difluoro-methyl cyclobutyl methyl formate via cycloaddition.
  • Step 2: Hydrolysis
    • Treatment with aqueous potassium hydroxide or sodium hydroxide at 15–20 °C for 1–3 hours.
    • Conversion to chloro-3,3-bis-fluoro-1-alkene cyclobutane carboxylic acid.
  • Step 3: Hydrogenation
    • Using palladium on carbon catalyst in methanol solvent.
    • Triethylamine is added to facilitate the reaction at 45–50 °C for 18–20 hours.
    • Final product: this compound.

Advantages:

  • Uses inexpensive, readily available starting materials.
  • Avoids costly fluorinating reagents like DAST.
  • Suitable for large-scale industrial production due to simplicity and cost-effectiveness.

Process Summary Table:

Step Conditions Product
Addition Solvent-free, 150 °C Chloro-3,3-difluoro methyl cyclobutyl methyl formate
Hydrolysis KOH or NaOH, 15–20 °C, 1–3 h Chloro-3,3-bis-fluoro-1-alkene cyclobutane carboxylic acid
Hydrogenation Pd/C, MeOH, triethylamine, 45–50 °C, 18–20 h This compound

This method addresses the challenges of raw material cost and fluorination step yield, making it industrially viable.

Feature Fluoromethylation of Cyclobutanones Industrial Addition-Hydrolysis-Hydrogenation
Starting materials 4-Oxocyclobutane derivatives Methyl acrylate, 1,1-dichloro-2,2-difluoroethylene
Fluorination reagent TMSCF3 + fluoride source Fluorinated alkene raw material (no separate fluorination reagent)
Reaction complexity Multi-step, requires deoxygenation Three-step sequence, solvent-free addition step
Scalability Demonstrated scalable, moderate yield (23–40%) Designed for industrial scale, cost-effective
Use of toxic reagents Tributyltin hydride (toxic) Avoids toxic tin reagents
Product stereochemistry control Possible cis-isomer formation Hydrogenation step controls stereochemistry
  • The fluoromethylation approach has been validated by NMR (1H, 13C, 19F) and mass spectrometry, confirming the introduction of fluoromethyl groups and the integrity of the cyclobutane ring.
  • Industrial process patents report high purity and reproducibility, with reaction monitoring by chromatographic and spectroscopic methods ensuring product quality.
  • Both methods emphasize the importance of controlling reaction conditions to avoid side reactions such as over-reduction or elimination.

The preparation of this compound can be effectively achieved through two principal synthetic routes:

  • A laboratory- and pilot-scale method involving fluoromethylation of cyclobutanone precursors followed by deoxygenation and decarboxylation.
  • An industrially optimized process employing addition of methyl acrylate to fluorinated alkenes, followed by hydrolysis and catalytic hydrogenation.

Each method offers distinct advantages in terms of scalability, cost, and environmental considerations. The choice of method depends on the intended scale and application, with the industrial process providing a practical route for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3,3-Bis(fluoromethyl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The fluoromethyl groups can undergo substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Synthetic Routes

Two primary synthetic methods have been reported for the preparation of 3,3-bis(fluoromethyl)cyclobutane-1-carboxylic acid:

  • Starting from Cyclobutanones : The synthesis typically begins with readily available cyclobutanones, which are treated with trimethylsilyl trifluoromethanesulfonate (TMSCF3) in the presence of a fluoride source to yield trifluoromethyl carbinols. Subsequent steps involve deoxygenation using tributyltin hydride (Bu3SnH) followed by decarboxylation to obtain the desired acid.
  • Hydrogenation Processes : In some cases, hydrogenation steps are incorporated to eliminate triflate groups efficiently, leading to high yields of the final product.

Medicinal Chemistry

The biological activity of this compound is attributed largely to its trifluoromethyl groups, which enhance its interaction with various biological targets. Research indicates that compounds featuring trifluoromethyl groups exhibit improved anti-cancer properties and can modulate enzyme and receptor activities effectively.

  • Anti-Cancer Activity : Studies have shown that derivatives containing this functional group exhibit significant cytotoxicity against multiple cancer cell lines. For instance, isoxazole derivatives with trifluoromethyl groups have demonstrated enhanced anti-cancer activity against MCF-7 breast cancer cells, with notable reductions in IC50 values compared to their non-fluorinated counterparts .
  • Mechanism of Action : The mechanism by which this compound exerts its effects involves enhancing interactions with biological membranes, potentially leading to modulation of inflammatory responses and cancer treatment pathways .

Material Development

In industrial settings, this compound serves as a valuable precursor for synthesizing agrochemicals and pharmaceuticals. Its unique properties allow for the development of new materials with specific functionalities tailored for various applications.

  • Agrochemical Synthesis : The compound's structure makes it suitable for creating novel pesticides or herbicides that require specific chemical characteristics for efficacy .

Case Study on Anti-Cancer Applications

A notable case study involved the use of fluorinated compounds in imaging techniques for prostate cancer diagnosis. The compound was utilized as a radiotracer in positron emission tomography (PET) scans, demonstrating its potential in improving treatment planning by accurately defining tumor volumes .

Research Insights

Recent research has highlighted the importance of incorporating fluorinated structures into drug design. The enhanced biological activity associated with trifluoromethyl groups suggests that this compound could serve as a lead structure in drug discovery efforts aimed at developing more effective therapeutic agents .

Mechanism of Action

The mechanism of action of 3,3-Bis(fluoromethyl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluoromethyl groups can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The carboxylic acid group can form hydrogen bonds with target proteins, influencing their activity and function.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural and Physical Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Applications
3,3-Bis(fluoromethyl)cyclobutane-1-carboxylic acid* C6H8F2O2 ~162.13 3,3-(CH2F)2, 1-COOH Drug design, peptide stapling
3,3-Difluorocyclobutanecarboxylic acid C5H6F2O2 136.1 3,3-F2, 1-COOH Pharmaceutical intermediates
3,3-Difluoro-1-(trifluoromethyl)cyclobutane-1-carboxylic acid C6H5F5O2 204.09 3,3-F2, 1-CF3, 1-COOH High-performance materials
3-Hydroxy-3-(trifluoromethyl)cyclobutanecarboxylic acid C6H7F3O3 184.11 3-OH, 3-CF3, 1-COOH Conformationally constrained peptides
1-(3,3-Difluoropropyl)cyclobutane-1-carboxylic acid C8H12F2O2 178.18 1-COOH, 1-(CH2CF2CH2F) Polymer synthesis

Physicochemical Properties

  • Acidity : The carboxylic acid group (pKa ~2-3) and electron-withdrawing fluorinated substituents may lower the pKa further, enhancing solubility in physiological conditions.

Biological Activity

3,3-Bis(fluoromethyl)cyclobutane-1-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of fluoromethyl groups enhances lipophilicity and metabolic stability, which can significantly affect the compound's interaction with biological systems. This article reviews the biological activity of this compound, focusing on its mechanisms of action, case studies, and relevant research findings.

The biological activity of this compound is primarily attributed to its fluoromethyl substituents. These groups enhance the compound's lipophilicity, allowing for better interaction with lipid membranes and proteins. This interaction can modulate the activity of various enzymes and receptors, leading to diverse biological effects such as:

  • Anti-inflammatory effects : The compound may inhibit pro-inflammatory pathways.
  • Anticancer properties : Enhanced interactions with cancer cell receptors may lead to increased cytotoxicity against specific cancer types.

Anti-Cancer Activity

Research has demonstrated that compounds with trifluoromethyl groups exhibit enhanced anti-cancer properties. For example:

  • Study on Isoxazole Derivatives : Isoxazole derivatives featuring trifluoromethyl groups showed significantly improved anti-cancer activity against MCF-7 breast cancer cells, with IC50 values indicating a marked increase in potency compared to non-trifluoromethylated analogs.

Biodistribution Studies

A biodistribution study involving radiofluorinated analogs of this compound indicated high uptake in specific tissues:

  • Pancreas Uptake : In normal Fischer rats, radioactivity levels exceeded 2.0% dose/g in the pancreas, suggesting potential applications in imaging and targeting pancreatic tumors .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityKey Features
This compoundPotential anti-inflammatory and anticancer effectsEnhanced lipophilicity due to fluoromethyl groups
3-(Trifluoromethyl)cyclobutane-1-carboxylic acidImproved anti-cancer propertiesSimilar lipophilic enhancement
3-(Trifluoromethyl)cyclobutan-1-olVaried biological activityDifferent functional group impacts

Research Findings on Lipophilicity and Metabolic Stability

Studies have shown that the incorporation of trifluoromethyl groups can influence both lipophilicity and metabolic stability:

  • Lipophilicity : The log D index increased by approximately 0.4–0.5 units when comparing compounds with trifluoromethyl groups to their non-fluorinated counterparts .
  • Metabolic Stability : The effect varied among different analogues; some showed increased stability while others did not exhibit significant changes .

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